7-Oxabicyclo[4.1.0]hepta-2,4-diene-3-carbonitrile
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Overview
Description
7-Oxabicyclo[410]hepta-2,4-diene-3-carbonitrile is a bicyclic organic compound characterized by its unique structure, which includes an oxabicyclo ring fused with a diene and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Oxabicyclo[4.1.0]hepta-2,4-diene-3-carbonitrile typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic systems. This reaction involves the cycloaddition of a furan derivative with an appropriate dienophile under controlled conditions. The reaction is usually carried out at elevated temperatures to facilitate the formation of the bicyclic structure.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions: 7-Oxabicyclo[4.1.0]hepta-2,4-diene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or alcohols can be employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include epoxides, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
7-Oxabicyclo[4.1.0]hepta-2,4-diene-3-carbonitrile has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly in designing molecules with specific biological targets.
Industry: It is used in the synthesis of polymers and materials with unique properties, such as enhanced thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of 7-Oxabicyclo[4.1.0]hepta-2,4-diene-3-carbonitrile involves its interaction with various molecular targets. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s reactivity and biological activity. The bicyclic structure provides rigidity, which can affect the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
- 7-Oxabicyclo[4.1.0]hepta-2,4-diene, 3-methoxy-
- 7-Oxabicyclo[4.1.0]heptan-2-one
- Dimethyl 7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate
Comparison: 7-Oxabicyclo[4.1.0]hepta-2,4-diene-3-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct reactivity and potential applications compared to its analogs. The methoxy derivative, for example, lacks the nitrile group and thus exhibits different chemical behavior and applications. Similarly, the heptan-2-one derivative has a ketone group, leading to different reactivity patterns and uses in synthesis.
Properties
CAS No. |
857633-24-0 |
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Molecular Formula |
C7H5NO |
Molecular Weight |
119.12 g/mol |
IUPAC Name |
7-oxabicyclo[4.1.0]hepta-2,4-diene-3-carbonitrile |
InChI |
InChI=1S/C7H5NO/c8-4-5-1-2-6-7(3-5)9-6/h1-3,6-7H |
InChI Key |
WEHKUVLILBNLFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2C1O2)C#N |
Origin of Product |
United States |
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